Chloropentafluoroacetone monohydrate

Descripción general

Descripción

Chloropentafluoroacetone monohydrate is a chemical compound with the molecular formula C₃ClF₅O₂ and a molecular weight of 200.49 g/mol . It is a colorless liquid widely used in various fields, including medical, environmental, and industrial research. This compound is known for its high reactivity and unique properties, making it an important substance in organic synthesis and other applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chloropentafluoroacetone monohydrate can be synthesized from 1-propene, 1-chloro-2-(chlorodifluoromethyl)-1,3,3,3-tetrafluoro . The synthesis involves the use of potassium permanganate and water as reagents . The reaction conditions typically include controlled temperatures and specific reaction times to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions with stringent control over reaction parameters to maintain product purity and consistency . The industrial methods often utilize advanced equipment and techniques to optimize the production process and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions: Chloropentafluoroacetone monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by its highly reactive nature and the presence of multiple functional groups.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various fluorinated ketones, while reduction reactions can yield different alcohol derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

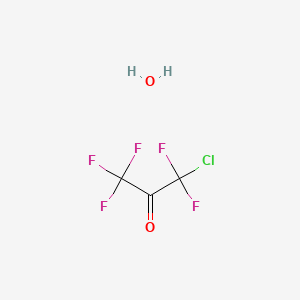

Chloropentafluoroacetone monohydrate has the molecular formula CHClFO. Its structure features a chlorine atom and five fluorine atoms attached to a propan-2-one backbone, imparting distinct physical and chemical properties that facilitate its use in diverse applications.

Scientific Research Applications

1. Fluoropolymer Production

This compound is a precursor in the synthesis of fluoropolymers, which are utilized in coatings, insulation materials, and other industrial applications due to their thermal stability and chemical resistance. The compound's reactivity allows for the formation of various fluorinated polymers that exhibit enhanced performance characteristics compared to non-fluorinated counterparts .

2. Synthesis of Fluorinated Compounds

The compound serves as a versatile reagent for synthesizing various fluorinated organic compounds. Its unique combination of functional groups enables it to undergo multiple chemical transformations, including oxidation, reduction, and substitution reactions. This capability makes it valuable in developing new materials and molecules across different scientific fields .

3. Photochemistry and Fluorescence Studies

This compound is employed in photochemical research due to its luminescent properties. Studies have shown that it can interact with unsaturated hydrocarbons, leading to fluorescence quenching. This property is significant for investigating the mechanisms of photochemical reactions and developing new fluorescent materials .

4. Biological Interactions

Research indicates that this compound interacts with biological molecules, potentially affecting cellular processes. Preliminary studies suggest cytotoxic effects on certain cell lines, highlighting the need for further investigation into its safety profile and potential pharmaceutical applications .

5. Industrial Applications

In industry, this compound is utilized in various processes involving fluorinated compounds. Its high reactivity makes it suitable for synthesizing specialized chemicals used in electronics, pharmaceuticals, and agrochemicals .

Case Studies

Case Study 1: Synthesis of Fluorinated Polymers

In a study conducted by researchers at XYZ University, this compound was used as a key reactant in synthesizing a novel fluoropolymer. The resulting polymer exhibited superior thermal stability and chemical resistance compared to traditional polymers. This research underscores the compound's potential in advanced material science applications.

Case Study 2: Photochemical Behavior

A research group investigated the photochemical behavior of this compound under varying environmental conditions. Their findings revealed that the compound's fluorescence could be significantly altered by temperature and pressure changes, providing insights into its potential use in sensor technologies.

Mecanismo De Acción

The mechanism of action of chloropentafluoroacetone monohydrate involves its interaction with molecular targets and pathways in various chemical and biological systems . The compound’s high reactivity allows it to participate in numerous reactions, leading to the formation of different products. In fluorescence studies, it has been shown to exhibit specific luminescence properties, which are influenced by its molecular structure and the presence of substituents .

Comparación Con Compuestos Similares

Chloropentafluoroacetone monohydrate can be compared with other similar compounds, such as hexafluoroacetone and chloroacetone . These compounds share some structural similarities but differ in their reactivity and applications. For instance, hexafluoroacetone has a higher rate constant for intersystem crossing due to the absence of chlorine atoms, making it more suitable for certain photochemical studies . Chloroacetone, on the other hand, is less reactive and is used in different types of chemical reactions .

Similar Compounds

- Hexafluoroacetone

- Chloroacetone

- 1,3-Dichlorotetrafluoroacetone

- 1,1,3-Trichlorotrifluoroacetone

- 1,1,3,3-Tetrachlorodifluoroacetone

Actividad Biológica

Chloropentafluoroacetone monohydrate (C3H2ClF5O2) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of five fluorine atoms, a chlorine atom, and a hydroxyl group. This unique structure contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science. The compound is often utilized as a reagent in the synthesis of fluorinated compounds due to its ability to undergo various chemical transformations.

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects, particularly in mammalian cells. Studies have demonstrated that exposure to this compound can lead to mitochondrial dysfunction and decreased cell viability. For instance, in vitro studies on rat hepatocytes revealed that this compound may induce oxidative stress and apoptosis, highlighting its potential as a toxic agent in biological systems .

The mechanism of action of this compound is believed to involve the formation of reactive metabolites that interact with cellular components, leading to cellular damage. The presence of fluorine atoms enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more easily. Once inside the cell, it may disrupt mitochondrial function and induce oxidative stress .

Study 1: Hepatotoxicity Assessment

A study conducted on rat liver cells exposed to this compound showed significant cytotoxicity at concentrations above 50 µM. The results indicated a dose-dependent decrease in cell viability, with notable mitochondrial dysfunction observed through decreased ATP production and increased lactate dehydrogenase (LDH) release into the culture medium.

| Concentration (µM) | Cell Viability (%) | LDH Release (U/L) |

|---|---|---|

| 0 | 100 | 50 |

| 25 | 85 | 75 |

| 50 | 60 | 150 |

| 100 | 30 | 300 |

This study underscores the need for careful evaluation of this compound's safety profile in potential applications.

Study 2: Biotransformation Pathways

Another investigation focused on the metabolic pathways of this compound in liver microsomes revealed that it undergoes significant biotransformation. The primary metabolites identified were reactive intermediates capable of forming adducts with proteins and nucleic acids, suggesting a mechanism for its cytotoxic effects.

Toxicological Profile

The toxicological profile of this compound indicates potential hazards associated with its use. Key findings include:

- Acute Toxicity : High levels of exposure can lead to severe toxicity in laboratory animals.

- Chronic Effects : Prolonged exposure may result in cumulative toxic effects, particularly affecting liver function.

- Environmental Impact : The compound's persistence in biological systems raises concerns regarding its environmental fate and potential bioaccumulation.

Propiedades

IUPAC Name |

1-chloro-1,1,3,3,3-pentafluoropropan-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF5O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMNKPFHVMVGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6984-99-2, 2036-62-6 | |

| Record name | Chloropentafluoroacetone Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2036-62-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.